molecular formula C7H9ClN2O3 B13493306 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride

Cat. No.: B13493306
M. Wt: 204.61 g/mol
InChI Key: QYAWIIVUYJFNJR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methyl groups and a carboxylic acid functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminopyridine with acetic anhydride, followed by oxidation to form the desired pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl groups and carboxylic acid functional group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
  • 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
  • 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Uniqueness

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid functional group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8N2O3.ClH/c1-3-4(2)8-9-6(10)5(3)7(11)12;/h1-2H3,(H,9,10)(H,11,12);1H

InChI Key

QYAWIIVUYJFNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=O)O.Cl

Origin of Product

United States

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